molecular formula C9H8F3NO2 B2515519 (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid CAS No. 2248188-12-5

(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid

Cat. No. B2515519
CAS RN: 2248188-12-5
M. Wt: 219.163
InChI Key: ACISDHWGBOMCQC-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid, also known as TFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFP is a pyridine derivative that is widely used in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid acts as a competitive inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting DHODH, (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid disrupts the de novo synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This leads to the inhibition of cell proliferation and ultimately cell death.
Biochemical and Physiological Effects:
(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid has been shown to have anti-cancer, anti-inflammatory, and anti-viral effects. In cancer cells, (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid inhibits cell proliferation and induces apoptosis. In inflammatory cells, (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid inhibits the production of pro-inflammatory cytokines. In viral-infected cells, (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid inhibits viral replication.

Advantages and Limitations for Lab Experiments

(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid has several advantages as a research tool. It is a highly specific inhibitor of DHODH and does not affect other enzymes involved in pyrimidine nucleotide synthesis. It is also easy to synthesize and has high purity. However, (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid has some limitations. It is relatively expensive compared to other research tools, and its effects may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the research on (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid. One direction is to explore its potential as a therapeutic agent for various diseases, including cancer, inflammatory diseases, and viral infections. Another direction is to investigate its effects on the gut microbiome, as DHODH is also expressed in gut bacteria. Additionally, (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid can be used as a tool to study the role of pyrimidine nucleotides in various cellular processes. Finally, the synthesis of (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid derivatives with improved potency and selectivity can be explored.

Synthesis Methods

(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid can be synthesized through various methods, including the reaction of 2,4-difluoropyridine with ethyl 2-bromoacetate, followed by hydrolysis and decarboxylation. Another method involves the reaction of 2,4-difluoropyridine with ethyl trifluoropyruvate, followed by hydrolysis and decarboxylation. Both methods yield (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid with high purity.

Scientific Research Applications

(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid has been extensively used in scientific research due to its potential applications in various fields. In the pharmaceutical industry, (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid is used as a building block for the synthesis of drug molecules. It has been used in the synthesis of anti-cancer drugs, anti-inflammatory drugs, and anti-viral drugs. (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid is also used in the synthesis of agrochemicals, such as herbicides and insecticides. In materials science, (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid is used as a precursor for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).

properties

IUPAC Name

(2R)-2-[4-(trifluoromethyl)pyridin-2-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-5(8(14)15)7-4-6(2-3-13-7)9(10,11)12/h2-5H,1H3,(H,14,15)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACISDHWGBOMCQC-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CC(=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC=CC(=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid

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